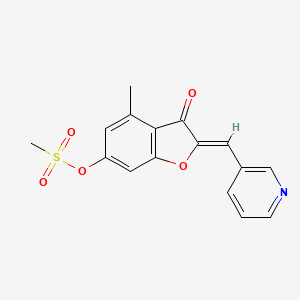
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a benzofuran core fused with a pyridine moiety, which may enhance its pharmacological profile through various biological interactions. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Benzofuran Core: Provides a stable aromatic system.
- Pyridine Group: Enhances interaction with biological targets.
- Methanesulfonate Group: May influence solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoenzyme, which plays a crucial role in neurotransmitter metabolism.
- Receptor Binding: Its structural features suggest that it may bind to specific receptors, modulating various signaling pathways.
- Antioxidant Activity: Preliminary studies indicate the compound may exhibit antioxidant properties, contributing to its therapeutic effects.
In Vitro Studies
Recent research has highlighted the compound's potential as an MAO inhibitor. A study reported that derivatives of benzofuran exhibited significant inhibition of MAO-A with IC50 values ranging from 0.073 to 1.69 μM, indicating strong selectivity and potency against this enzyme .
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound A | 0.073 ± 0.003 | 1.37 ± 0.06 |
| Compound B | 0.80 ± 0.04 | >10 |
| (2Z)-4-methyl... | Not specifically tested | Not specifically tested |
Case Studies
- Neuroprotective Effects: In a study investigating neuroprotective agents, compounds structurally related to (2Z)-4-methyl... demonstrated significant protective effects against oxidative stress in neuronal cell lines .
- Anticancer Activity: Another study focused on the anticancer properties of benzofuran derivatives indicated that compounds similar to (2Z)-4-methyl... could induce apoptosis in cancer cells through caspase-dependent pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Pyridine Ring: Often involves condensation reactions under basic conditions.
- Attachment of the Methanesulfonate Group: This step may utilize nucleophilic substitution methods.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-6-12(22-23(2,19)20)8-13-15(10)16(18)14(21-13)7-11-4-3-5-17-9-11/h3-9H,1-2H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVDEVPXJFQAZ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














